3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide
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Overview
Description
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Final coupling: The final step involves coupling the azetidine derivative with the oxadiazole-thiophene intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidizing agents: mCPBA, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC, HATU.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole and thiophene structures.
Azetidine-1-carboxamide derivatives: Compounds featuring the azetidine ring and carboxamide functionality.
Uniqueness
The uniqueness of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-2-3-6-13(11)18-17(22)21-9-12(10-21)16-19-15(20-23-16)14-7-4-8-24-14/h2-8,12H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQWMVUJIHCUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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